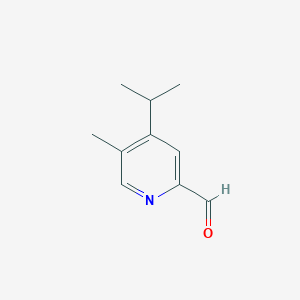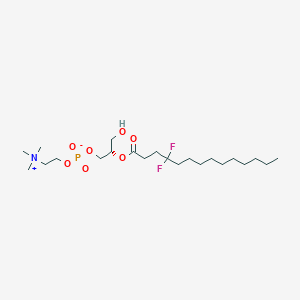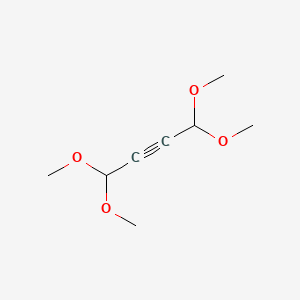
1,1,4,4-Tetramethoxybut-2-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,4,4-Tetramethoxybut-2-yne is an organic compound with the molecular formula C₈H₁₄O₄. It is characterized by the presence of two methoxy groups attached to each of the terminal carbon atoms of a butyne backbone.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,4,4-Tetramethoxybut-2-yne can be synthesized through a multi-step process involving the following key steps :
Bromination: 2,5-dimethoxy-2,5-dihydrofuran is brominated using bromine in dichloromethane at low temperatures to form 3,4-dibromo-2,5-dimethoxytetrahydrofuran.
Methanolysis: The dibromo compound is then subjected to methanolysis in the presence of sulfuric acid to yield 2,3-dibromo-1,1,4,4-tetramethoxybutane.
Dehydrohalogenation: Finally, the dibromo compound undergoes dehydrohalogenation using potassium hydroxide in tetrahydrofuran to produce this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency .
化学反応の分析
Types of Reactions: 1,1,4,4-Tetramethoxybut-2-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
1,1,4,4-Tetramethoxybut-2-yne has a variety of research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1,4,4-tetramethoxybut-2-yne involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and effects .
類似化合物との比較
1,1,4,4-Tetraethoxybut-2-yne: Similar in structure but with ethoxy groups instead of methoxy groups.
2-Butyne-1,4-diol: A related compound with hydroxyl groups instead of methoxy groups.
Uniqueness: 1,1,4,4-Tetramethoxybut-2-yne is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
53281-53-1 |
|---|---|
分子式 |
C8H14O4 |
分子量 |
174.19 g/mol |
IUPAC名 |
1,1,4,4-tetramethoxybut-2-yne |
InChI |
InChI=1S/C8H14O4/c1-9-7(10-2)5-6-8(11-3)12-4/h7-8H,1-4H3 |
InChIキー |
IXNAXQITDUBOFI-UHFFFAOYSA-N |
正規SMILES |
COC(C#CC(OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



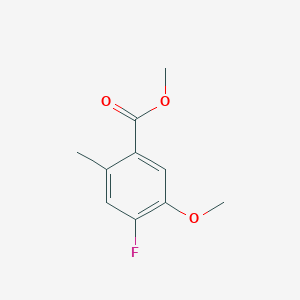

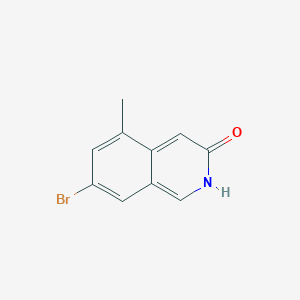
![5-[4-(Methylsulfanyl)phenyl]-2-furoic acid](/img/structure/B15202509.png)

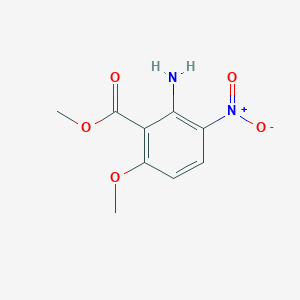
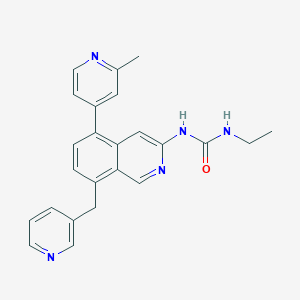
![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B15202542.png)

![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B15202554.png)
